molecular formula C25H25I4N3O6S B12375707 Biotin-(L-Thyroxine)

Biotin-(L-Thyroxine)

Cat. No.: B12375707
M. Wt: 1003.2 g/mol
InChI Key: MBESIUYYSWNTBV-IWFBPKFRSA-N
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Description

Biotin-(L-Thyroxine) is a conjugate of biotin and L-thyroxine, combining the properties of both compounds. Biotin, also known as vitamin B7, is a water-soluble vitamin that plays a crucial role in various metabolic processes, including the synthesis of fatty acids and glucose. L-thyroxine, on the other hand, is a synthetic form of the thyroid hormone thyroxine, used primarily in the treatment of hypothyroidism. The conjugation of biotin with L-thyroxine aims to leverage the benefits of both compounds, potentially enhancing their biological activity and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-(L-Thyroxine) typically involves the N-acylation of N-(3-aminopropyl)biotin amide with the N-hydroxysuccinimide ester of N-acetyl thyroxine. This reaction is carried out under controlled conditions to ensure the formation of the desired conjugate. The reaction conditions often include the use of organic solvents and specific temperature and pH settings to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of Biotin-(L-Thyroxine) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and high yield. Quality control measures, including chromatography and spectroscopy, are employed to verify the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

Biotin-(L-Thyroxine) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of Biotin-(L-Thyroxine), as well as various substituted compounds. These products can exhibit different biological activities and therapeutic potentials .

Scientific Research Applications

Biotin-(L-Thyroxine) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Biotin-(L-Thyroxine) involves its interaction with specific molecular targets and pathways. The biotin moiety interacts with biotin-binding proteins, such as streptavidin, while the L-thyroxine moiety binds to thyroid hormone receptors. This dual interaction can enhance the compound’s biological activity and therapeutic potential. The conjugate can modulate metabolic processes, influence gene expression, and regulate thyroid hormone levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biotin-(L-Thyroxine) is unique due to its dual functionality, combining the properties of both biotin and L-thyroxine. This conjugate offers enhanced biological activity and potential therapeutic applications, making it a valuable tool in scientific research and medicine .

Properties

Molecular Formula

C25H25I4N3O6S

Molecular Weight

1003.2 g/mol

IUPAC Name

(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid

InChI

InChI=1S/C25H25I4N3O6S/c26-13-8-12(9-14(27)22(13)34)38-23-15(28)5-11(6-16(23)29)7-17(24(35)36)30-20(33)4-2-1-3-19-21-18(10-39-19)31-25(37)32-21/h5-6,8-9,17-19,21,34H,1-4,7,10H2,(H,30,33)(H,35,36)(H2,31,32,37)/t17-,18-,19-,21-/m0/s1

InChI Key

MBESIUYYSWNTBV-IWFBPKFRSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@@H](CC3=CC(=C(C(=C3)I)OC4=CC(=C(C(=C4)I)O)I)I)C(=O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC(CC3=CC(=C(C(=C3)I)OC4=CC(=C(C(=C4)I)O)I)I)C(=O)O)NC(=O)N2

Origin of Product

United States

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